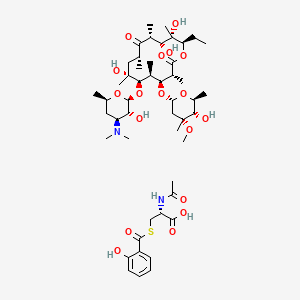

Erythromycin salnacedin anhydrous

Description

Properties

CAS No. |

87573-04-4 |

|---|---|

Molecular Formula |

C49H80N2O18S |

Molecular Weight |

1017.2 g/mol |

IUPAC Name |

(2R)-2-acetamido-3-(2-hydroxybenzoyl)sulfanylpropanoic acid;(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |

InChI |

InChI=1S/C37H67NO13.C12H13NO5S/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;1-7(14)13-9(11(16)17)6-19-12(18)8-4-2-3-5-10(8)15/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2-5,9,15H,6H2,1H3,(H,13,14)(H,16,17)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;9-/m10/s1 |

InChI Key |

CEKAAZRHRXXWDX-CQWDQVLCSA-N |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CC(=O)N[C@@H](CSC(=O)C1=CC=CC=C1O)C(=O)O |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CC(=O)NC(CSC(=O)C1=CC=CC=C1O)C(=O)O |

Origin of Product |

United States |

Advanced Structural Elucidation and Molecular Characterization of Erythromycin Salnacedin Anhydrous

High-Resolution Spectroscopic Methodologies for Molecular Structure Determination

Spectroscopic methods are fundamental to elucidating the intricate molecular framework of Erythromycin (B1671065) Salnacedin (B1681406) Anhydrous. These techniques provide detailed information on the compound's atomic connectivity, functional groups, and precise mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation of complex molecules like erythromycin and its derivatives. nih.gov Studies on erythromycin A, the parent macrolide, using both ¹H and ¹³C NMR, have shown that its major conformation in chloroform (B151607) solution is highly similar to its crystalline-state structure. rsc.org However, these experiments also reveal that this primary conformation exists in a dynamic equilibrium with a minor conformation, indicating a degree of flexibility in the macrocyclic lactone ring. rsc.org

For Erythromycin Salnacedin Anhydrous, NMR analysis would confirm the covalent structure and shed light on the non-covalent interactions between the erythromycin cation and the salnacedin anion. ¹H NMR would show characteristic signals for the desosamine (B1220255) and cladinose (B132029) sugars of the erythromycin moiety, alongside signals from the aromatic and aliphatic protons of the salnacedin counter-ion. nih.govnih.gov ¹³C NMR relaxation measurements on erythromycin A have demonstrated that the desosamine sugar has greater conformational freedom than the cladinose sugar, a feature expected to be retained in the salnacedin salt. rsc.org Solid-state ¹³C NMR could also be employed to analyze the local chemical environment, which is sensitive to factors like hydration and molecular packing. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be a composite of the spectra of its two constituent parts, confirming the presence of key functional groups from both erythromycin and salnacedin. researchgate.net

The erythromycin structure contributes strong absorptions from its multiple hydroxyl (O-H) groups and the lactone carbonyl (C=O) group. researchgate.net The salnacedin moiety adds characteristic absorptions for the carboxylic acid, amide, and thioester functionalities. The presence of these distinct vibrational bands allows for confirmation of the compound's identity and structural integrity. nih.gov

Below is a table of expected key functional groups and their characteristic IR absorption ranges.

| Functional Group | Region (cm⁻¹) | Origin |

| O-H Stretch (Alcohol, Phenol) | 3500–3200 (broad) | Erythromycin, Salnacedin |

| N-H Stretch (Amide) | 3500–3300 | Salnacedin |

| C-H Stretch (sp³ Aliphatic) | 3000–2850 | Erythromycin, Salnacedin |

| C=O Stretch (Carboxylic Acid) | 1760–1690 | Salnacedin |

| C=O Stretch (Lactone, Ester) | ~1735 | Erythromycin |

| C=O Stretch (Thioester) | ~1715-1680 | Salnacedin |

| C=O Stretch (Amide) | ~1680-1630 | Salnacedin |

| C-O Stretch (Ether, Alcohol) | 1260–1050 | Erythromycin |

Mass spectrometry (MS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₃₇H₆₇NO₁₃·C₁₂H₁₃NO₅S, which corresponds to a molecular weight of approximately 1017.23 g/mol . nih.gov

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is particularly useful for structural elucidation of erythromycin derivatives. nih.gov In the positive ion mode, the erythromycin portion would be detected. Its fragmentation is well-characterized and typically involves the sequential loss of the neutral sugar moieties. nih.gov The initial fragmentation often shows the loss of the cladinose sugar, followed by the loss of the desosamine sugar. nih.govnih.gov High-resolution mass spectrometry (HRMS) allows for the confirmation of the elemental formula of the parent ion and its fragments, providing a high degree of confidence in the structural assignment. nih.gov

A table of expected major fragments for the erythromycin cation in ESI-MS/MS is provided below.

| m/z (mass-to-charge ratio) | Ion | Description |

| 734.5 | [M+H]⁺ | Protonated Erythromycin A |

| 576.4 | [M+H - Cladinose]⁺ | Loss of the neutral cladinose sugar |

| 418.3 | [M+H - Cladinose - Desosamine]⁺ | Loss of both cladinose and desosamine sugars |

| 158.1 | [Desosamine]⁺ | The isolated protonated desosamine sugar |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for this compound is not publicly available, the extensive studies on erythromycin A solvates offer significant insight into how this class of molecules behaves in the solid state. nih.gov Erythromycin A is known to form various solvates, and its crystal structures have been characterized. nih.govnih.gov These studies reveal the molecule's preferred conformations and packing motifs. The crystal structure of erythromycin A dihydrate, for example, provides detailed information on its molecular conformation. nih.gov The salnacedin salt would have its own unique crystal lattice and packing arrangement, influenced by the size, shape, and charge of the counter-ion, but the fundamental conformational preferences of the macrolide ring are likely to be preserved.

The crystal structures of erythromycin derivatives are characterized by extensive and complex hydrogen bonding networks. nih.gov The numerous hydroxyl groups on the macrolide ring and the sugar moieties act as both hydrogen bond donors and acceptors, leading to a robust three-dimensional network that stabilizes the crystal lattice. nih.govnih.gov

In this compound, this network would be further complicated and enriched by the functional groups of the salnacedin anion. The carboxylic acid, phenolic hydroxyl, and amide groups of salnacedin would participate in strong hydrogen bonds with the hydroxyl groups of erythromycin and with neighboring salnacedin molecules. Furthermore, ion pairing between the protonated tertiary amine on the desosamine sugar of erythromycin and the carboxylate of salnacedin would be a primary and powerful intermolecular force defining the crystal packing. The analysis of these interactions is crucial for understanding the physicochemical properties of the solid form, such as solubility and stability.

Crystallographic Characterization of Anhydrate and Specific Solvates of Erythromycin Derivatives

The crystallographic characterization of erythromycin and its derivatives is crucial for understanding their solid-state properties, which in turn influence their stability, solubility, and bioavailability. While specific crystallographic data for this compound is not extensively detailed in published literature, comprehensive studies on various forms of erythromycin A and other derivatives provide a framework for understanding its potential crystalline structures.

Research has successfully characterized several solvates of erythromycin A, revealing how solvent molecules are incorporated into the crystal lattice. nih.gov The recrystallization of erythromycin from different organic solvents, such as acetone (B3395972), methylethylketone, ethanol, and isopropanol, consistently yields distinct solvates. nih.gov For instance, X-ray powder diffraction has shown that solvates formed with acetone and methylethylketone are isostructural. nih.gov However, when the recrystallization process involves a water-organic solvent mixture (typically in a 2:1 ratio), a crystal hydrate (B1144303) form is preferentially formed, highlighting erythromycin's strong affinity for water molecules. nih.gov

Thermogravimetric analysis of these solvates indicates that the loss of solvent upon heating is often nonstoichiometric. nih.gov Furthermore, variable-temperature X-ray powder diffraction studies have shown that, unlike the stable erythromycin dihydrate, these organic solvates tend to become amorphous upon desolvation. nih.gov

Detailed crystallographic data from studies on various erythromycin A solvates provide insight into the molecular packing and hydrogen bonding networks.

Table 1: Crystallographic Data for Erythromycin A Solvates

| Solvent | Crystal System | Space Group | Unit Cell Dimensions | Reference |

|---|---|---|---|---|

| Tetrahydrofuran (THF) | Orthorhombic | P2₁2₁2₁ | a=14.3Å, b=16.8Å, c=19.5Å | nih.gov |

| Dioxane | Orthorhombic | P2₁2₁2₁ | a=14.2Å, b=17.0Å, c=19.7Å | nih.gov |

| Isopropanol | Orthorhombic | P2₁2₁2₁ | a=14.6Å, b=16.5Å, c=19.9Å | nih.gov |

Note: The unit cell dimensions are approximate values derived from published data.

In addition to solvates, different crystalline forms (polymorphs) of erythromycin derivatives have been identified. For example, a fumarate (B1241708) salt of an erythromycin derivative has been shown to exist in at least two distinct crystalline forms, designated as form E and form D, each with unique X-ray diffraction patterns. google.com

Application of Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools for probing the structural and electronic properties of complex molecules like erythromycin derivatives at an atomic level.

Conformational Space Exploration and Energy Minimization Techniques

The biological activity of macrolide antibiotics is intimately linked to the conformation of their 14-membered lactone ring and the orientation of their sugar moieties (desosamine and cladinose). Conformational analysis of erythromycin A, using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling, has shown that its major conformation in a chloroform solution is very similar to the conformation observed in its crystalline state. rsc.org

However, these studies also reveal that this dominant conformation is not static but exists in a fast equilibrium with a second, minor conformation. rsc.org This conformational flexibility is primarily located in the C-2 to C-9 region of the macrolactone ring. rsc.org Energy calculations based on crystal structures, supported by NMR relaxation data, indicate that the desosamine sugar possesses greater conformational freedom than the cladinose sugar. rsc.org The analysis of various erythromycin derivatives has demonstrated that the proximity of the L-cladinose and D-desosamine monosaccharides to each other is a key distinguishing feature of their molecular conformations. researchgate.net

Molecular Dynamics Simulations to Investigate Dynamic Behavior and Flexibility

Molecular dynamics (MD) simulations provide a powerful method for investigating the dynamic behavior and flexibility of erythromycin derivatives over time. These simulations can reveal how the molecule moves and changes shape in different environments, which is crucial for understanding its interaction with biological targets like the bacterial ribosome.

MD simulations, combined with cryo-electron microscopy, have been used to elucidate the mechanism by which erythromycin induces ribosome stalling. nih.gov These studies show that the nascent peptide chain being synthesized adopts an unusual conformation in the presence of the antibiotic, ultimately inhibiting peptide bond formation. nih.gov

Simulations have also been employed to compare the dynamic behavior of different erythromycin derivatives. For instance, studies comparing roxithromycin (B50055) to erythromycin suggest that roxithromycin induces greater root mean square deviation (RMSD) values, indicating an influence on the dynamic behavior of ribosomal proteins. rsc.org The motional dynamics and degrees of freedom are also reportedly higher in roxithromycin, which may correlate with its biological activity. rsc.org Conformational analysis of the major metabolites of erythromycin A and roxithromycin using MD simulations has shown that the movement of the macrocycle can lead to five different orientations of the desosamine sugar, highlighting the molecule's flexibility. rsc.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are employed to understand the electronic structure of erythromycin derivatives, which governs their reactivity and interactions. Studies using UV photoelectron spectroscopy on erythromycin A have identified the location of the highest energy electrons. nih.govcsu.edu.au

The two highest occupied molecular orbitals (HOMOs), which are the most readily donated electrons in a chemical reaction, are localized on the nitrogen atom of the desosamine sugar and on the ester group of the macrolide ring. nih.govcsu.edu.au The energies of these orbitals are critical for rationalizing how erythromycin binds to its biological receptors. nih.govcsu.edu.au The binding of leucomycin (B7888351) derivatives, which compete with erythromycin for the same ribosomal binding site, has been shown to depend on both lipophilic and electronic properties. nih.gov

Table 2: Key Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Erythromycin |

| Erythromycin A |

| Erythromycin B |

| Clarithromycin |

| Azithromycin (B1666446) |

| Roxithromycin |

| N-acetyl-L-cysteine 2-hydroxybenzoate |

| Tetrahydrofuran |

| Dioxane |

| Isopropanol |

| Methanol |

| Acetone |

| Methylethylketone |

Molecular Mechanism of Action and Cellular Target Interaction of Erythromycin Salnacedin Anhydrous

Mechanistic Elucidation of Ribosomal Binding and Inhibition of Bacterial Protein Synthesis

Erythromycin's primary mode of action is the inhibition of protein synthesis in susceptible bacteria. nih.govresearchgate.net This is achieved through its specific binding to the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.

Detailed Interactions with the 50S Ribosomal Subunit

Erythromycin (B1671065) binds with high affinity to the large (50S) ribosomal subunit of bacterial ribosomes. nih.govnih.gov This interaction occurs within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome. nih.govnih.gov The binding site is located near the peptidyl transferase center (PTC), the active site for peptide bond formation.

The binding is primarily mediated by interactions between the antibiotic and specific nucleotides of the 23S ribosomal RNA (rRNA), a key component of the 50S subunit. researchgate.net Key interactions involve hydrogen bonds between the hydroxyl groups of the erythromycin molecule and specific adenine (B156593) residues of the 23S rRNA. The desosamine (B1220255) sugar of erythromycin plays a crucial role in this binding, inserting itself into a hydrophobic pocket within the NPET.

| Interacting Component | Key Residues/Features Involved in Binding | Type of Interaction |

| Erythromycin | Desosamine sugar, Lactone ring hydroxyls | Hydrophobic interactions, Hydrogen bonds |

| 50S Ribosomal Subunit | 23S rRNA (Domain V), Ribosomal proteins L4 and L22 | Hydrogen bonds, van der Waals forces |

This table summarizes the key molecular interactions between erythromycin and the bacterial 50S ribosomal subunit based on studies of the parent compound.

Molecular Basis of Interference with Ribosomal Translocation

By binding within the NPET, erythromycin physically obstructs the passage of the elongating polypeptide chain. nih.gov This steric hindrance prevents the translocation step of protein synthesis, a crucial process where the ribosome moves along the mRNA to read the next codon. The blockage of the exit tunnel leads to the premature dissociation of the peptidyl-tRNA from the ribosome, effectively halting protein elongation.

The interference is context-dependent, with the inhibitory effect being most pronounced for nascent peptides of a certain length and amino acid sequence. This suggests that the interaction between the nascent chain and the antibiotic within the tunnel is a critical determinant of inhibition.

Investigation of Bacteriostatic Action at the Molecular and Cellular Level

The inhibition of protein synthesis by erythromycin is typically bacteriostatic, meaning it inhibits bacterial growth and reproduction rather than directly killing the bacterial cells. nih.gov At the molecular level, the cessation of protein synthesis prevents the production of essential enzymes and structural proteins necessary for bacterial survival and replication. This leads to a state of metabolic arrest.

At the cellular level, this translates to a halt in population growth, giving the host's immune system the opportunity to clear the infection. The bacteriostatic nature is a direct consequence of the reversible binding of erythromycin to the ribosome. If the antibiotic is removed, protein synthesis can resume.

Molecular Selectivity of Erythromycin Derivatives for Bacterial Ribosomes over Eukaryotic Ribosomes

A key feature of erythromycin and its derivatives is their selective toxicity towards bacterial cells, with minimal impact on eukaryotic (e.g., human) cells. This selectivity arises from structural differences between bacterial (70S) and eukaryotic (80S) ribosomes.

The binding site for erythromycin within the 23S rRNA of the bacterial 50S subunit is not conserved in the corresponding 28S rRNA of the eukaryotic 60S subunit. Specific nucleotide differences in the eukaryotic ribosomal RNA prevent the high-affinity binding of the antibiotic, thus sparing eukaryotic protein synthesis.

| Ribosome Type | Subunit Composition | Erythromycin Binding Affinity | Basis for Selectivity |

| Bacterial | 30S + 50S = 70S | High | Conserved binding site in 23S rRNA |

| Eukaryotic | 40S + 60S = 80S | Low to negligible | Lack of a conserved binding site in 28S rRNA |

This table illustrates the basis for the selective toxicity of erythromycin for bacterial ribosomes.

High-Resolution Structural Analysis of Compound-Ribosome Complexes (e.g., Cryo-Electron Microscopy, X-ray Crystallography)

High-resolution structural studies, primarily using X-ray crystallography and cryo-electron microscopy (cryo-EM), have been instrumental in elucidating the precise binding mode of erythromycin to the bacterial ribosome. nih.govnih.gov These techniques have provided detailed three-dimensional maps of the erythromycin-ribosome complex, confirming its location in the nascent peptide exit tunnel and identifying the specific rRNA nucleotides and ribosomal proteins involved in the interaction.

For instance, crystal structures of erythromycin bound to the Thermus thermophilus 70S ribosome have revealed the intricate network of hydrogen bonds and hydrophobic interactions that stabilize the drug in its binding pocket. nih.gov Cryo-EM studies have further provided insights into how erythromycin binding can allosterically affect the conformation of the ribosome and interfere with the passage of the nascent polypeptide chain. nih.gov While these studies have been conducted with erythromycin, they provide the foundational understanding applicable to its derivatives like salnacedin (B1681406) anhydrous.

In vitro Mechanistic Studies on Bacterial Systems

In vitro translation systems have been crucial in dissecting the molecular mechanism of erythromycin's action. These cell-free systems allow for the precise control of components and the direct measurement of protein synthesis inhibition. Such studies have confirmed that erythromycin inhibits the elongation step of protein synthesis and that its inhibitory activity is dependent on the concentration of the antibiotic.

Structure Activity Relationship Sar Studies and Rational Drug Design for Macrolide Antibiotics

Identification of Key Pharmacophores and Structural Determinants Governing Antimicrobial Activity

Macrolide antibiotics, including the parent molecule erythromycin (B1671065), derive their antibacterial properties from a complex molecular architecture. Their mechanism of action involves binding to the 50S subunit of the bacterial ribosome, which inhibits protein synthesis. nih.govnih.govnih.gov This interaction is governed by several key structural components, often referred to as pharmacophores.

The primary structural features essential for the antimicrobial activity of erythromycin and related macrolides are:

A Large Macrocyclic Lactone Ring: This ring, typically comprising 14, 15, or 16 atoms, forms the core scaffold of the molecule. nih.govresearchgate.net Its size and conformation are critical for proper orientation within the ribosomal binding pocket.

A Desosamine (B1220255) Sugar: This amino sugar, attached at position C5 of the lactone ring, is crucial for binding to the ribosome and is a primary determinant of antibacterial activity. nih.govservice.gov.uk

A Neutral Sugar (Cladinose): In erythromycin, a cladinose (B132029) sugar is attached at C3. While important, its removal and replacement are key strategies in the design of newer macrolides like ketolides, which can overcome certain resistance mechanisms. nih.govresearchgate.net

Modifications at other positions on the lactone ring, such as C6, C9, C11, and C12, have been extensively explored to enhance properties like acid stability and expand the spectrum of activity. nih.govservice.gov.uk

| Structural Component | Position | Role in Antimicrobial Activity |

|---|---|---|

| 14-Membered Lactone Ring | Core Scaffold | Provides the fundamental structure for ribosomal binding. nih.gov |

| Desosamine Sugar | C5 | Essential for target binding and antibacterial effect. service.gov.uk |

| Cladinose Sugar | C3 | Modulates activity and is a key site for modifications leading to ketolides. nih.gov |

Impact of the Anhydrous Form and Salicylate (B1505791) Modification on Molecular Efficacy and Target Binding Affinity

Erythromycin salnacedin (B1681406) anhydrous is a specific chemical entity where the parent erythromycin molecule is compounded in a 1:1 ratio with N-acetyl-L-cysteine 2-hydroxybenzoate (ester), also known as salicylate. ontosight.ainih.gov This formulation involves two key modifications from the standard erythromycin: the salicylate ester linkage and the anhydrous state.

Salicylate Modification: The modification of erythromycin to form an ester with salicylate is a deliberate drug design strategy. Such modifications are often intended to improve the drug's pharmacokinetic profile. ontosight.ai For instance, creating a conjugate can enhance stability, particularly in acidic environments where erythromycin is known to be unstable. nih.govresearchgate.net This ester linkage may be designed to be cleaved within the body, releasing the active erythromycin molecule at the site of infection. This modification can alter the drug's solubility and permeability, thereby influencing its absorption, distribution, and ultimately its ability to reach the ribosomal target in effective concentrations. ontosight.ai

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

To navigate the vast chemical space of possible macrolide derivatives, medicinal chemists rely on computational tools like Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. slideshare.netmlsu.ac.in

QSAR models are built using calculated physicochemical descriptors that quantify different aspects of a molecule's structure. For macrolides, these parameters are crucial for predicting how a structural change will affect ribosomal binding and antibacterial potency.

Key parameters include:

Steric Parameters: These describe the size and shape of the molecule or its substituents. Parameters like Taft's constant (Es) and Verloop's Sterimol parameters quantify the spatial bulk of different chemical groups. mlsu.ac.inresearchgate.net They are essential for modeling how a modification will physically fit within the confines of the ribosomal binding site.

Electronic Parameters: These describe the electronic properties of a substituent, such as its ability to withdraw or donate electrons. The Hammett constant (σ) is a classic example, measuring the electronic influence of a substituent on a reaction center. mlsu.ac.in These parameters are vital for understanding and predicting electrostatic and hydrogen-bonding interactions between the drug and its target.

Lipophilic Parameters: These measure a compound's hydrophobicity, often expressed as the partition coefficient (log P). This parameter is critical for predicting a drug's ability to cross bacterial membranes. mlsu.ac.insrmist.edu.in

| Parameter Type | Example | Property Described |

|---|---|---|

| Steric | Taft's Constant, Sterimol | Size, shape, and bulk of substituents. mlsu.ac.inresearchgate.net |

| Electronic | Hammett Constant | Electron-donating or -withdrawing ability. mlsu.ac.in |

| Lipophilic | Log P, π-substituent constant | Hydrophobicity and membrane permeability. srmist.edu.in |

Modern QSAR studies often employ sophisticated machine learning algorithms to build predictive models. By training on large datasets of known antibiotics and their activities, these algorithms can forecast the potency of novel, unsynthesized compounds. nih.gov Techniques such as random forests, deep neural networks (DNN), and support vector machines are used to identify complex, non-linear patterns in the data that connect structural features to antimicrobial efficacy. nih.govyoutube.com These predictive tools allow researchers to prioritize the synthesis of only the most promising candidates, dramatically accelerating the drug discovery process. acs.org

Computational Design and de novo Synthesis Strategies for Macrolide Scaffolds

Beyond modifying existing structures, modern research focuses on the de novo (from scratch) design of entirely new macrolide scaffolds. This approach leverages computational modeling to design novel molecules tailored to bind with high affinity to the ribosomal target, including against resistant strains. diva-portal.orgumaryland.edu

These computational strategies are complemented by advanced synthetic chemistry. Fully synthetic routes have been developed that allow for the convergent assembly of complex macrolides from simple chemical building blocks. scispace.com This represents a significant leap forward from traditional semi-synthesis, which is limited to modifying naturally occurring macrolides. This platform enables the creation of thousands of novel macrolide structures with diverse scaffolds that would be impossible to access otherwise, providing a powerful engine for the discovery of next-generation antibiotics. scispace.comnih.gov

Molecular Mechanisms of Bacterial Resistance to Macrolides and Strategies for Overcoming Them

Molecular Basis of Ribosomal Target Site Modification

The primary target of macrolide antibiotics is the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery. By binding to the 23S rRNA within this subunit, macrolides obstruct the passage of nascent polypeptide chains, thereby halting protein production and bacterial growth. nih.gov Bacteria have evolved sophisticated mechanisms to alter this target site, rendering the antibiotic ineffective.

Role of erm Genes in 23S rRNA Methylation

The most prevalent mechanism of acquired macrolide resistance is the methylation of the 23S rRNA, a process mediated by enzymes encoded by erm (erythromycin ribosome methylation) genes. nih.govnih.govnih.gov These genes are often located on mobile genetic elements like plasmids and transposons, facilitating their horizontal transfer between different bacterial species. nih.gov

The erm enzymes utilize S-adenosyl-L-methionine as a methyl donor to mono- or dimethylate a specific adenine (B156593) residue (A2058 in E. coli numbering) within domain V of the 23S rRNA. nih.govnih.govnih.gov This modification introduces a methyl group that sterically hinders the binding of macrolide, lincosamide, and streptogramin B (MLSB) antibiotics to the ribosome. nih.gov The dimethylation of A2058, in particular, confers high-level resistance to these antibiotic classes. nih.gov The expression of erm genes can be inducible, triggered by the presence of a macrolide antibiotic, or constitutive. nih.gov

| Gene Family | Mechanism | Effect on Macrolide Binding | Resulting Phenotype |

| erm | Mono- or dimethylation of adenine A2058 in 23S rRNA | Steric hindrance | High-level resistance to Macrolides, Lincosamides, and Streptogramin B (MLSB) |

Investigations into Mutations in Ribosomal Proteins and rRNA

In addition to enzymatic modification, mutations in the genes encoding ribosomal components can also confer macrolide resistance. These mutations directly alter the antibiotic binding site on the ribosome.

Point mutations within domain V of the 23S rRNA are a significant cause of macrolide resistance, particularly in species like Helicobacter pylori and Mycoplasma pneumoniae. mdpi.comoup.com Common mutations include A2142G, A2143G, and A2142C in H. pylori, and A2063G and A2064G in M. pneumoniae. mdpi.comoup.com These changes in the nucleotide sequence are sufficient to reduce the binding affinity of macrolides to the ribosome. mdpi.com

Furthermore, mutations in the genes encoding ribosomal proteins L4 (rplD) and L22 (rplV) have been identified as contributors to macrolide resistance in various bacterial species, including Streptococcus pneumoniae and Legionella pneumophila. nih.govasm.org These proteins are located near the macrolide binding site within the ribosomal tunnel, and alterations in their amino acid sequences can disrupt the interaction between the antibiotic and the ribosome. asm.org

| Genetic Alteration | Affected Component | Common Bacterial Species | Consequence |

| Point mutations (e.g., A2142G, A2143G) | 23S rRNA (Domain V) | Helicobacter pylori, Mycoplasma pneumoniae | Reduced macrolide binding affinity |

| Mutations in rplD and rplV genes | Ribosomal proteins L4 and L22 | Streptococcus pneumoniae, Legionella pneumophila | Altered ribosomal tunnel structure, impeding macrolide binding |

Characterization of Bacterial Efflux Pump Systems

Bacterial efflux pumps are membrane-associated protein complexes that actively transport a wide range of substrates, including antibiotics, out of the cell. youtube.comoup.com This mechanism prevents the intracellular accumulation of the drug to a concentration sufficient to inhibit its target.

Functional Analysis of mef(A) and mreA Genes

A significant mechanism of macrolide resistance, particularly in streptococci, is mediated by efflux pumps encoded by the mef (macrolide efflux) and msr (macrolide and streptogramin resistance) gene families. The mef(A) gene, often found in conjunction with msr(D), encodes a proton-motive force-dependent efflux pump belonging to the major facilitator superfamily (MFS). nih.govfrontiersin.org This system is specific for 14- and 15-membered macrolides, resulting in what is known as the M-phenotype of resistance. nih.gov

The mreA (macrolide resistance efflux) gene, first identified in Streptococcus agalactiae, represents another efflux system. nih.gov Interestingly, subsequent research revealed that the product of the mreA gene is a flavokinase, suggesting a more complex role than a simple efflux pump component. nih.gov

| Gene | Encoded Protein/System | Mechanism of Action | Resistance Phenotype |

| mef(A) | MFS efflux pump | Active transport of 14- and 15-membered macrolides out of the cell | M-phenotype (resistance to specific macrolides) |

| mreA | Flavokinase | Originally thought to be an efflux system, its precise role in resistance is more complex | Associated with macrolide resistance in Streptococcus agalactiae |

Comprehensive Studies of Multi-drug Efflux Mechanisms

Many bacterial species possess multi-drug resistance (MDR) efflux pumps capable of extruding a broad spectrum of structurally diverse compounds, including various classes of antibiotics. youtube.comnih.gov These pumps are a major contributor to intrinsic and acquired resistance in both Gram-positive and Gram-negative bacteria. oup.comnih.gov

In Gram-negative bacteria, the resistance-nodulation-division (RND) family of efflux pumps, such as the AcrAB-TolC system in E. coli and the MexAB-OprM system in Pseudomonas aeruginosa, are particularly prominent. mdpi.comnih.gov These are tripartite systems that span both the inner and outer membranes, providing an efficient conduit for drug expulsion. nih.gov

In Gram-positive bacteria, efflux pumps from the ATP-binding cassette (ABC) superfamily and the major facilitator superfamily (MFS) are more common. oup.com The expression of these efflux pumps can be upregulated in response to antibiotic exposure, leading to acquired resistance. nih.gov The ability of a single pump to handle multiple antibiotics poses a significant clinical challenge, as exposure to one drug can select for resistance to others. youtube.com

Enzymatic Inactivation of Macrolides by Bacterial Enzymes

The third major mechanism of macrolide resistance involves the enzymatic modification and inactivation of the antibiotic molecule itself. Bacteria produce enzymes that chemically alter the structure of the macrolide, rendering it unable to bind to its ribosomal target. nih.govnih.gov

Two primary classes of enzymes are responsible for this inactivation:

Macrolide Esterases: Encoded by ere genes, these enzymes hydrolyze the macrolactone ring of 14- and 15-membered macrolides. nih.govresearchgate.net This cleavage of the ester bond opens the ring structure, which is essential for the antibiotic's activity. researchgate.net

Macrolide Phosphotransferases: Encoded by mph genes, these enzymes inactivate macrolides by phosphorylating the 2'-hydroxyl group of the desosamine (B1220255) sugar. nih.govnih.gov This modification also prevents the antibiotic from effectively binding to the ribosome. mdpi.com

These inactivating enzymes are often found in pathogenic bacteria and contribute to clinical resistance. nih.gov

| Enzyme Class | Gene Family | Mechanism of Inactivation | Affected Macrolides |

| Macrolide Esterases | ere | Hydrolysis of the macrolactone ring | 14- and 15-membered macrolides |

| Macrolide Phosphotransferases | mph | Phosphorylation of the 2'-hydroxyl group | Various macrolides |

Genetic Determinants of Resistance Acquisition and Dissemination (e.g., Plasmid-Mediated Transfer)

The proliferation of macrolide resistance among bacterial populations is largely driven by the acquisition and dissemination of specific genetic determinants. These resistance genes are frequently located on mobile genetic elements (MGEs), such as plasmids and transposons, which can be transferred between bacteria, including across different species and genera, through a process known as horizontal gene transfer. ornl.gov This facilitates the rapid spread of resistance.

The primary mechanisms of acquired macrolide resistance are target site modification and active drug efflux, both of which are commonly encoded by genes on MGEs. The most prevalent genes associated with these mechanisms are the erm (erythromycin ribosome methylation) and mef (macrolide efflux) genes.

The erm genes, such as erm(B) and erm(TR), encode for methyltransferases that modify the 23S rRNA component of the 50S ribosomal subunit. asm.orgyoutube.com This modification reduces the binding affinity of macrolide antibiotics, as well as lincosamides and streptogramin B antibiotics (a phenotype known as MLSB), thereby rendering the antibiotic ineffective. youtube.commdpi.com These erm genes are often found on plasmids and transposons, which allows for their efficient transfer between bacteria. mdpi.com For instance, the erm(T) gene has been identified on a broad-host-range plasmid in invasive, macrolide-resistant Streptococcus pyogenes strains. doi.org

The mef genes, such as mef(A) and mef(E), encode for efflux pumps that actively transport macrolides out of the bacterial cell, preventing them from reaching their ribosomal target. mdpi.comnih.gov This mechanism typically confers resistance to 14- and 15-membered macrolides but not to lincosamides or streptogramin B (the M-phenotype). asm.org The mef genes are also carried on mobile genetic elements. For example, in Streptococcus pneumoniae, mef(E) is often found on a composite mobile element known as the Macrolide Genetic Assembly (Mega). asm.org In some cases, mef genes are found in tandem with other genes, such as msr(D), which also contributes to macrolide efflux. oup.com

The dissemination of these resistance genes is often facilitated by conjugative plasmids and transposons. Conjugation is a process where genetic material is transferred from a donor to a recipient bacterium through direct cell-to-cell contact, often mediated by a pilus. ornl.govmdpi.com Plasmids are self-replicating circular DNA molecules that can carry multiple resistance genes, contributing to the spread of multidrug resistance. ornl.gov Transposons are segments of DNA that can move from one location to another within or between genomes. Some transposons, like those from the Tn916 family, can carry both macrolide resistance genes (e.g., erm(B)) and tetracycline (B611298) resistance genes (e.g., tet(M)), further complicating treatment options. asm.orgyoutube.com

The following table summarizes key genetic determinants of macrolide resistance and their mobile elements:

| Resistance Gene | Mechanism of Action | Common Mobile Genetic Elements | Phenotype |

| erm(B) | 23S rRNA methylation | Plasmids, Transposons (e.g., Tn916 family) | MLSB (resistance to macrolides, lincosamides, and streptogramin B) |

| erm(TR) | 23S rRNA methylation | Plasmids | MLSB |

| erm(T) | 23S rRNA methylation | Plasmids | MLSB |

| mef(A)/mef(E) | Macrolide efflux | Transposons (e.g., Tn1207.1), Composite elements (e.g., Mega) | M (resistance to 14- and 15-membered macrolides) |

| msr(D) | Macrolide efflux (often in tandem with mef) | Mobile genetic elements | M |

Development of Molecular Strategies to Circumvent Established Resistance Mechanisms

The rise of macrolide resistance has necessitated the development of innovative molecular strategies to overcome these established mechanisms. Research efforts are focused on several key areas, including the design of novel antibiotic derivatives, the inhibition of resistance mechanisms, and the exploration of alternative therapeutic approaches.

One of the most promising strategies is the rational design of new macrolide derivatives that can evade or overcome resistance. This involves modifying the basic macrolide structure to create compounds that either bind more effectively to the altered ribosomal target or are not recognized by efflux pumps. For example, ketolides are a class of semi-synthetic macrolides that have been developed to be effective against some erm-mediated resistant strains. uri.edu More recently, researchers have been exploring novel 12-membered ring macrolides and "macrolones," which are hybrid molecules combining the structures of macrolides and fluoroquinolones. doi.orgtechnologynetworks.com These dual-target antibiotics are designed to inhibit both protein synthesis and DNA replication, making it significantly more difficult for bacteria to develop resistance. technologynetworks.com

Another key strategy is the development of efflux pump inhibitors (EPIs). mdpi.com These molecules are designed to block the function of bacterial efflux pumps, thereby restoring the efficacy of existing macrolide antibiotics. mdpi.comnih.gov When used in combination with a macrolide, an EPI can increase the intracellular concentration of the antibiotic, allowing it to reach its target and exert its antibacterial effect. mdpi.com Several natural and synthetic compounds have been investigated as potential EPIs. For instance, the peptidomimetic compound PAβN has been shown to potentiate the activity of macrolides against some Gram-negative bacteria by inhibiting their RND efflux pumps. nih.govmdpi.com

Recent research has also highlighted the potential of bicarbonate to overcome macrolide resistance. Studies have shown that bicarbonate can potentiate the activity of azithromycin (B1666446) against macrolide-resistant MRSA and S. pneumoniae. acs.org The proposed mechanism involves increased drug accumulation within the bacterial cell due to enhanced uptake and impaired efflux. acs.org This suggests that manipulating the physiological environment could be a viable strategy to enhance the efficacy of macrolides.

Furthermore, a deeper understanding of the molecular interactions between macrolides and the ribosome at an atomic level is guiding the rational design of new drugs. ornl.govnih.gov By analyzing the crystal structures of macrolides bound to both wild-type and resistant ribosomes, scientists can identify key structural modifications that could overcome resistance mechanisms such as the methylation of A2058 in the 23S rRNA. uri.edunih.gov This knowledge is crucial for developing next-generation macrolides with improved potency against resistant pathogens.

The following table outlines some of the molecular strategies being developed to combat macrolide resistance:

| Strategy | Mechanism of Action | Examples/Key Findings |

| Novel Macrolide Derivatives | - Circumvent target site modification- Evade efflux pumps- Dual-target inhibition | - Ketolides: Improved activity against some erm-mediated resistant strains. uri.edu- 12-membered ring macrolides: Designed for improved activity against resistant organisms. doi.org- Macrolones: Hybrid molecules targeting both the ribosome and DNA gyrase, making resistance development less likely. technologynetworks.com |

| Efflux Pump Inhibitors (EPIs) | - Block the function of bacterial efflux pumps- Increase intracellular concentration of macrolides | - PAβN (MC-207,110): A broad-spectrum EPI that potentiates macrolide activity against some Gram-negative bacteria. nih.govmdpi.com- Thioridazine, Chlorpromazine, Verapamil: Shown to reduce macrolide resistance in Mycobacterium avium complex by inhibiting efflux. nih.gov |

| Resistance Modifying Agents | - Alter the physiological environment to enhance antibiotic efficacy | - Bicarbonate: Potentiates azithromycin activity against resistant MRSA and S. pneumoniae by increasing drug accumulation. acs.org |

| Rational Drug Design | - Utilize structural biology insights to design macrolides that overcome specific resistance mechanisms | - Based on crystal structures of macrolide-ribosome complexes to guide modifications that counter resistance mechanisms like A2058 methylation. uri.edunih.gov |

Biotransformation Pathways and Molecular Fate of Erythromycin Derivatives

Hepatic Metabolism and Interactions with Cytochrome P450 Enzymes

The liver is the primary site for the metabolism of erythromycin (B1671065). nih.govnih.gov The process is largely mediated by the cytochrome P450 (CYP450) system of enzymes, which are crucial for the biotransformation of a wide array of drugs and endogenous compounds. nih.govnih.gov

The principal metabolic pathway for erythromycin in the liver is N-demethylation, a reaction catalyzed specifically by the CYP3A4 isoenzyme. nih.govnih.gov This process involves the removal of a methyl group from the dimethylamino group of the desosamine (B1220255) sugar of erythromycin. nih.gov The activity of CYP3A4 can vary among individuals, leading to differences in the rate of erythromycin metabolism. nih.gov The N-demethylation of erythromycin results in the formation of a primary metabolite, N-desmethylerythromycin. nih.gov

The significance of CYP3A4 in erythromycin metabolism is underscored by the use of the [N-methyl-14C]-erythromycin breath test to assess in vivo CYP3A4 activity. In this test, the radiolabeled methyl group is cleaved by CYP3A4, and the resulting 14CO2 is exhaled and measured, providing an estimate of the enzyme's metabolic capacity.

Under acidic conditions, such as those found in the stomach, erythromycin can undergo intramolecular cyclization and dehydration to form anhydroerythromycin. This degradation product is formed when the hydroxyl group at C-6 and the ketone at C-9 of the aglycone ring react, with subsequent loss of a water molecule, to form a spiroketal derivative known as anhydroerythromycin A.

While microbiologically inactive, anhydroerythromycin A is of significant biological importance due to its potent inhibition of CYP3A4. In fact, anhydroerythromycin A is a more potent inhibitor of this enzyme than the parent erythromycin molecule. This inhibition is a key factor in the drug-drug interactions associated with erythromycin, as it can impair the metabolism of other drugs that are also substrates of CYP3A4. The formation of anhydroerythromycin A can occur both in vitro and in vivo.

Macrolide antibiotics, including erythromycin, are well-known inhibitors of the cytochrome P450 system, particularly the CYP3A subfamily. nih.gov The inhibitory effect of erythromycin on CYP3A4 is a critical factor in numerous drug-drug interactions. nih.gov

The mechanism of inhibition involves the formation of a metabolic intermediate that binds tightly to the heme iron of the cytochrome P450 enzyme, rendering it inactive. Specifically, the N-demethylated metabolite of erythromycin can be further oxidized to a nitrosoalkane, which then forms a stable, inactive complex with the ferrous iron of CYP3A4. This mechanism-based inhibition leads to a reduction in the metabolic capacity of the enzyme, affecting the clearance of other co-administered drugs that are substrates for CYP3A4. nih.gov

The inhibitory potential can vary among different macrolides. Studies comparing the inhibitory effects of several macrolides on CYP3A4-catalyzed reactions in human liver microsomes have provided insights into their relative potential for causing drug interactions. nih.gov

Table 1: Inhibitory Effects of Select Macrolides on CYP3A4 Activity

| Macrolide | IC50 (μM) for Midazolam 1-hydroxylation | IC50 (μM) for Testosterone 6β-hydroxylation | Inhibitory Potency |

|---|---|---|---|

| Troleandomycin | 52.3 | 65.9 | Potent |

| Clarithromycin | Moderate | Moderate | Moderate |

| Erythromycin | Moderate | Moderate | Moderate |

| Azithromycin (B1666446) | Little inhibitory effect | Little inhibitory effect | Weak |

| Dirithromycin (B1670756) | Little inhibitory effect | Little inhibitory effect | Weak |

Data from a study using human liver microsomes. nih.gov

Other Enzymatic and Non-Enzymatic Degradation Pathways at the Molecular Level

Beyond hepatic metabolism by CYP450 enzymes, erythromycin can be subject to other degradation pathways. The acidic environment of the stomach is a primary site for the non-enzymatic degradation of erythromycin into anhydroerythromycin A, as previously discussed. This acid-catalyzed degradation is a significant pathway that reduces the bioavailability of orally administered erythromycin.

Enzymatic degradation by other means has also been explored. For instance, erythromycin esterases, such as EreB, are capable of specifically degrading erythromycin. These enzymes hydrolyze the lactone ring of erythromycin, inactivating the antibiotic. Such enzymes have been investigated for their potential in environmental remediation to remove erythromycin from wastewater. Additionally, some microorganisms, like certain strains of Pseudomonas, have been found to degrade erythromycin.

Characterization of Excretion Mechanisms and Molecular Transformations During Elimination

The primary route of excretion for erythromycin and its metabolites is through the bile. ontosight.ainih.govnih.gov After being concentrated in the liver, the drug is secreted into the bile and then eliminated in the feces. A smaller portion of the administered erythromycin is excreted unchanged in the urine, typically accounting for less than 15% of the dose. ontosight.ainih.gov

During elimination, the molecular forms of erythromycin can include the parent drug, its N-demethylated metabolites, and the anhydro forms. The relative amounts of these compounds can be influenced by factors such as liver function and urinary pH. For instance, alkalinization of the urine has been shown to enhance the urinary excretion of erythromycin. nih.gov The majority of the drug is eliminated as metabolites rather than the unchanged parent compound.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Erythromycin salnacedin (B1681406) anhydrous |

| Erythromycin |

| N-acetyl-L-cysteine 2-hydroxybenzoate |

| N-desmethylerythromycin |

| Anhydroerythromycin A |

| Troleandomycin |

| Clarithromycin |

| Azithromycin |

| Dirithromycin |

| Midazolam |

| Testosterone |

Investigation of Alternative Molecular Targets and Non Antimicrobial Biological Activities

Molecular Binding and Signaling Pathways Related to Motilin Receptor Agonism

Erythromycin (B1671065) and its derivatives are recognized as potent motilin receptor agonists, a characteristic that underpins their prokinetic effects on the gastrointestinal (GI) tract. sigmaaldrich.comnih.gov The GI peptide motilin regulates motility patterns, and erythromycin fortuitously mimics its action by directly binding to and stimulating motilin receptors located on smooth muscle cells of the stomach and intestines. droracle.aireprocell.com

The binding of erythromycin to the motilin receptor initiates a signaling cascade that results in increased gastrointestinal motility. sigmaaldrich.comdroracle.ai This interaction leads to a series of physiological responses, including an increase in the pressure of the lower esophageal sphincter and the induction of powerful antral contractions that facilitate gastric emptying. droracle.ai Studies have demonstrated that the effects of erythromycin and motilin are additive, and their dose-response curves are parallel, confirming that they act on the same receptor. nih.gov The contractile response prompted by erythromycin is mediated by the direct action on smooth muscle, involving the influx of extracellular calcium through dihydropyridine-sensitive calcium channels, independent of the intrinsic nervous system. droracle.ai

The specificity of this interaction is highlighted by its regional and species-dependent nature, which mirrors that of motilin itself. nih.gov Erythromycin induces contractions in human and rabbit duodenal strips but is ineffective in rat or dog tissues, which also lack responsiveness to motilin. nih.gov This agonistic activity at the motilin receptor represents a key molecular interaction outside of its antimicrobial target. nih.govwikipedia.org

Mechanistic Elucidation of Anti-inflammatory and Immunomodulatory Actions

Beyond its prokinetic properties, erythromycin salnacedin (B1681406) anhydrous possesses significant anti-inflammatory and immunomodulatory capabilities. nih.gov These effects are not linked to its antibiotic activity but rather to its ability to modulate host immune responses, particularly by inhibiting neutrophil activity and altering cytokine production. nih.govnih.gov

A primary mechanism for the anti-inflammatory action of erythromycin is the inhibition of neutrophil infiltration into sites of inflammation. nih.gov Research has revealed that this effect is mediated through the upregulation of a key homeostatic protein, Developmental Endothelial Locus-1 (DEL-1). nih.govnih.gov

DEL-1 is a secreted protein that plays a crucial role in restraining neutrophil recruitment by binding to the lymphocyte function-associated antigen-1 (LFA-1) integrin on neutrophils. nih.gov This binding action effectively suppresses the adhesion of neutrophils to intercellular adhesion molecule-1 (ICAM-1) on vascular endothelial cells, thereby preventing their migration into tissues. nih.gov Studies using mouse models of acute lung injury and periodontitis have shown that erythromycin treatment induces DEL-1 expression in the lungs and periodontium. nih.govnih.gov The protective, anti-inflammatory effects of erythromycin were significantly diminished in mice deficient in DEL-1, confirming that its ability to inhibit neutrophil infiltration is dependent on this pathway. nih.govnih.gov

Further investigation into the signaling cascade shows that erythromycin may interact with the growth hormone secretagogue receptor, leading to the activation of Janus kinase 2 (JAK2). nih.gov This activation, in turn, drives the transcription of DEL-1 via the MAPK p38 and CCAAT/enhancer-binding protein-β (C/EBPβ) dependent pathway. nih.gov

Erythromycin exerts profound immunomodulatory effects by altering the production of various cytokines and influencing the signaling pathways that control their expression. nih.gov A key target in this process is the transcription factor nuclear factor-kappaB (NF-κB), a central regulator of the inflammatory response. nih.govnih.gov Erythromycin has been shown to inhibit the activation of NF-κB, which in turn suppresses the transcription of pro-inflammatory cytokines. nih.govnih.gov

The compound's influence extends to the balance between T-helper 1 (Th1) and T-helper 2 (Th2) immune responses. In some inflammatory conditions like diffuse panbronchiolitis, long-term erythromycin treatment has been observed to cause a shift from a Th1-dominant cytokine profile (characterized by IL-2 and IFN-γ) to a Th2-dominant profile (characterized by IL-4, IL-5, and IL-13). nih.gov Conversely, in other contexts, it has been found to reverse IL-17-induced inhibition of DEL-1 transcription, a process dependent on both JAK2 and PI3K/AKT signaling. nih.govnih.gov

Erythromycin treatment has demonstrated the ability to suppress the upregulation of Toll-like receptor 2 (TLR2) and Tumor Necrosis Factor-alpha (TNF-α) mRNA levels following stimulation with lipopolysaccharide (LPS). nih.gov Furthermore, it can significantly elevate levels of the anti-inflammatory cytokine IL-10. nih.gov

| Cytokine/Molecule | Effect of Erythromycin | Associated Pathway/Mechanism | Reference |

|---|---|---|---|

| IL-2 | Decreased | Shift from Th1 to Th2 response | nih.gov |

| IFN-γ | Decreased | Shift from Th1 to Th2 response | nih.gov |

| IL-4, IL-5, IL-13 | Increased | Shift from Th1 to Th2 response | nih.gov |

| IL-8 | Inhibited | Inhibition of NF-κB activation | nih.gov |

| IL-10 | Increased | Immunomodulation | nih.gov |

| TNF-α | Suppressed | Inhibition of mRNA upregulation | nih.gov |

| NF-κB | Inhibited | Interaction with the NF-κB signaling pathway | nih.govnih.gov |

Discovery of Novel Molecular Targets and Binding Partners Beyond Ribosomal Inhibition

While the primary antimicrobial target of erythromycin is the 50S subunit of the bacterial ribosome, its diverse non-antibiotic effects are attributable to interactions with distinct molecular targets within the host. ontosight.aiwikipedia.org

The most prominent of these non-ribosomal targets is the motilin receptor , as detailed in section 8.1. The agonistic binding to this receptor establishes erythromycin and its derivatives as a unique class of gastrointestinal prokinetic agents. sigmaaldrich.comnih.gov

Another significant molecular partner is the growth hormone secretagogue receptor (GHSR) . Interaction with GHSR is implicated in the signaling pathway that leads to the upregulation of DEL-1, which is central to erythromycin's anti-neutrophilic inflammatory action. nih.gov

Furthermore, the modulation of immune responses involves direct or indirect interactions with components of critical signaling cascades, including JAK2 , MAPK p38 , PI3K/AKT , and the NF-κB complex. nih.govnih.gov These interactions underscore the compound's ability to function as an immunomodulatory agent by influencing intracellular signaling events that govern inflammation and cell proliferation. nih.gov While erythromycin's binding to the bacterial ribosome is well-characterized, research into its derivatives continues to uncover these alternative binding partners and targets that explain its broader pharmacological profile. nih.govnih.gov

Advanced Research Methodologies and Emerging Technologies in Macrolide Studies

Application of Omics Technologies for Systems-Level Mechanistic Insights (e.g., Proteomics, Transcriptomics)

Omics technologies, such as proteomics and transcriptomics, have revolutionized the understanding of macrolide antibiotics by providing a systems-level view of their effects on biological systems. nih.govnih.gov These high-throughput approaches allow for the global analysis of proteins and gene expression, respectively, offering a comprehensive picture of the cellular response to macrolide treatment. nih.govyoutube.com

Transcriptomics , the study of the complete set of RNA transcripts produced by an organism, has been instrumental in elucidating the regulatory networks governing erythromycin (B1671065) biosynthesis. For instance, comparative transcriptomic analyses of different Saccharopolyspora erythraea strains have revealed key insights into the upregulation of genes involved in the erythromycin biosynthesis pathway. nih.gov These studies have helped identify potential regulatory mechanisms beyond previously known regulators, offering new avenues for metabolic engineering to enhance antibiotic production. nih.gov Furthermore, transcriptomics is crucial for understanding how macrolides modulate host immune responses and for identifying biomarkers that can predict patient responsiveness to therapies. nih.gov

Proteomics , the large-scale study of proteins, complements transcriptomics by providing a direct measure of the functional molecules within a cell. In the context of macrolide resistance, proteomic analysis of Streptococcus pneumoniae has identified specific proteins, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), that are differentially expressed in resistant strains. nih.gov This information is vital for understanding the biochemical basis of resistance and for the potential development of strategies to overcome it. The integration of proteomics with other omics data provides a more holistic understanding of the intricate molecular interactions and pathways affected by macrolides. nih.govmdpi.com

The vast datasets generated by omics technologies necessitate the use of sophisticated bioinformatics tools for analysis and interpretation. nih.govnih.gov These computational approaches are essential for identifying meaningful patterns and generating mechanistic hypotheses from the complex molecular data. nih.gov

High-Throughput Screening Platforms for Identification of Novel Analogs and Modifiers

High-throughput screening (HTS) has become an indispensable tool in the quest for novel and more effective macrolide antibiotics. azolifesciences.commdpi.com HTS platforms enable the rapid and automated testing of vast libraries of chemical compounds, significantly accelerating the pace of drug discovery. azolifesciences.comnih.gov These platforms can screen millions of compounds in a fraction of the time required by traditional methods, increasing the probability of identifying promising new drug candidates. nih.gov

In the context of macrolides, HTS can be used to:

Identify novel analogs: By screening libraries of synthetic or natural product-derived compounds, HTS can identify new molecules with improved antimicrobial activity, better pharmacokinetic properties, or the ability to overcome existing resistance mechanisms. azolifesciences.comnih.gov

Discover modifiers of macrolide activity: HTS can also be used to find compounds that, while not antimicrobial on their own, can enhance the efficacy of existing macrolides or restore their activity against resistant strains. nih.gov

Elucidate mechanisms of action: Screening for compounds that induce specific cellular responses can provide insights into the molecular targets and pathways affected by macrolides. nih.gov

Recent advancements in HTS include the use of microfluidics, which allows for the screening of millions of clones per day, and the integration of gene-editing technologies like CRISPR-Cas9 to create custom screening libraries. azolifesciences.comnih.gov Furthermore, the development of sophisticated data analysis tools, including artificial intelligence and machine learning, is crucial for managing and interpreting the massive datasets generated by HTS campaigns. azolifesciences.comscirp.org

Advanced Microscopy Techniques for Subcellular Localization and Cellular Response Studies

Advanced microscopy techniques have provided researchers with powerful tools to visualize the subcellular localization of macrolides and to study the dynamic cellular responses to these antibiotics in unprecedented detail. These methods offer a window into the intricate interactions between drugs and their cellular targets.

Cryo-electron microscopy (cryo-EM) has been particularly transformative in the field of macrolide research. This technique allows for the high-resolution structural determination of large biomolecular complexes, such as the ribosome bound to a macrolide antibiotic. nih.govresearchgate.net By visualizing the precise binding site of macrolides like dirithromycin (B1670756) and erythromycin within the nascent peptide exit tunnel of the ribosome, cryo-EM has provided critical insights into their mechanism of action and the structural basis of their inhibitory properties. nih.govnih.govnih.gov These structural details are invaluable for the rational design of new macrolide derivatives with enhanced potency and the ability to overcome resistance. nih.gov

Fluorescence microscopy , often in conjunction with fluorescently labeled macrolide derivatives, enables the real-time visualization of drug uptake, distribution, and localization within living cells. scispace.com For instance, automated microscopy platforms can be used to observe changes in cellular morphology and the localization of specific proteins in response to macrolide treatment. cell-stress.com Techniques like fluorescence resonance energy transfer (FRET) can be used to study the binding of macrolides to their ribosomal target in vivo. Furthermore, advanced microscopy has been used to study the phenomenon of cell-to-cell variation in bacterial populations, revealing how individual cells within a genetically identical population can exhibit different responses to antibiotics. scispace.comyoutube.com

The combination of these advanced microscopy techniques with other biochemical and genetic approaches provides a comprehensive understanding of how macrolides interact with bacterial cells at a molecular and cellular level.

Integration of Bioinformatics and Cheminformatics for Data Mining and Predictive Modeling

The integration of bioinformatics and cheminformatics has become essential for navigating the vast and complex datasets generated in modern macrolide research. mdpi.com These computational disciplines provide the tools and methodologies to extract meaningful knowledge from experimental data, predict the properties of novel compounds, and guide the rational design of new antibiotics. nih.govlongdom.org

Bioinformatics plays a crucial role in analyzing the large-scale datasets generated from omics technologies. mdpi.com It provides the computational frameworks for:

Genomic and transcriptomic analysis: Identifying genes and regulatory pathways involved in macrolide biosynthesis and resistance. nih.govmdpi.com

Proteomic data analysis: Characterizing the protein expression changes in response to macrolide treatment. mdpi.com

Target identification and validation: Pinpointing the molecular targets of macrolides and understanding their biological function. encyclopedia.pub

Cheminformatics focuses on the storage, retrieval, and analysis of chemical information. longdom.org In the context of macrolide research, it enables:

In silico screening: Using computational models to screen virtual libraries of compounds for their potential to bind to a specific target, thereby prioritizing candidates for experimental testing. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling: Developing mathematical models that relate the chemical structure of macrolide derivatives to their biological activity. encyclopedia.pub These models can be used to predict the potency of new, unsynthesized compounds.

ADME/Tox prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity of drug candidates, which helps in the early identification of compounds with unfavorable properties. nih.gov

The synergy between bioinformatics and cheminformatics is particularly powerful. For example, by combining structural information of the ribosomal target (from bioinformatics) with computational docking of virtual compound libraries (from cheminformatics), researchers can design novel macrolide derivatives with improved binding affinity. nih.govornl.gov Molecular dynamics simulations can further be used to study the dynamic interactions between macrolides and the ribosome, providing insights into the mechanisms of action and resistance. nih.govornl.gov The integration of these computational approaches with experimental data from HTS and other assays creates a powerful feedback loop for accelerating the discovery and development of new macrolide antibiotics.

Future Research Directions and Translational Perspectives for Erythromycin Salnacedin Anhydrous and Macrolide Chemistry

Addressing Molecular Limitations of Current Macrolide Antibiotics

The clinical utility of established macrolide antibiotics is hampered by several molecular limitations. A primary concern is the increasing prevalence of bacterial resistance. nih.govwikipedia.org Resistance mechanisms often involve target-based modifications, such as methylation of the 23S ribosomal RNA (rRNA), which prevents the antibiotic from binding to its target, or mutations in ribosomal proteins L4 and L22. nih.gov Another significant mechanism is the acquisition of genes that encode for efflux pumps, which actively remove the antibiotic from the bacterial cell. nih.gov

Beyond resistance, inherent physicochemical properties of early macrolides like erythromycin (B1671065) present challenges. These include poor bioavailability, unpredictable pharmacokinetics, and instability in the acidic environment of the stomach. nih.gov While second-generation macrolides, such as azithromycin (B1666446) and clarithromycin, offered improvements in these areas, they did not fully address the issue of antibiotic resistance. nih.gov Furthermore, some macrolides are potent inhibitors of the cytochrome P450 system, leading to potential drug-drug interactions. wikipedia.org

Erythromycin salnacedin (B1681406) anhydrous, a compound formed by the esterification of erythromycin with salicylate (B1505791), represents an attempt to modify the parent molecule to potentially enhance its properties. ontosight.ai The modification to a salnacedin salt may influence its solubility, stability, and bioavailability, which could in turn affect its therapeutic efficacy and pharmacokinetic profile. ontosight.ai

Rational Design of Next-Generation Derivatives with Precisely Engineered Molecular Profiles

The development of new macrolide derivatives is moving beyond traditional semi-synthesis towards a more rational and targeted approach. Computational methods are becoming essential tools in this process, enabling faster and more strategic decisions in drug development. pnas.orgnih.gov These approaches allow for the screening of potential candidates based on computational predictions of key properties like solubility, membrane permeability, and binding affinity to the bacterial ribosome. pnas.orgport.ac.uk

A rational design strategy involves a tiered optimization approach, utilizing methods such as free energy simulations and quantum mechanics/molecular mechanics (QM/MM) calculations to prioritize candidates. pnas.orgresearchgate.net This allows for the creation of a targeted library of compounds that is highly enriched in molecules with antibacterial activity, streamlining the development process. pnas.orgresearchgate.net By predicting the most promising candidates for synthesis and experimental evaluation, this strategy can significantly reduce the time and resources required for discovery. pnas.org

The goal of this rational design is to create next-generation macrolides that can overcome existing resistance mechanisms. For example, derivatives can be designed to have a higher binding affinity to the ribosome or to be less susceptible to efflux pumps. One successful strategy has led to the development of a candidate that is not only more synthetically accessible but also exhibits higher solubility and up to 56 times more activity against resistant pathogens than telithromycin. pnas.org This highlights the power of computational chemistry in modern drug discovery.

Exploring New Therapeutic Modalities Based on Non-Antimicrobial Molecular Actions

A growing body of evidence reveals that macrolides possess significant biological activities beyond their antibacterial effects. These non-antimicrobial actions, particularly their immunomodulatory and anti-inflammatory properties, are opening up new therapeutic possibilities. nih.govnih.govimmunopathology.com Macrolides have been observed to modulate the function of various immune cells, including neutrophils, macrophages, and dendritic cells. researchgate.net

The immunomodulatory effects of macrolides appear to be multifaceted, with evidence suggesting they can inhibit the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and the activation of nuclear factor kappa B (NF-κB). asm.org These signaling pathways are crucial in regulating inflammatory responses. Furthermore, macrolides like azithromycin have been shown to enhance the barrier properties of airway epithelial cells, which is a significant factor in their effectiveness in treating chronic respiratory inflammation. nih.govimmunopathology.comresearchgate.net

This has led to the exploration of macrolides in chronic inflammatory conditions, even in the absence of a clear bacterial infection. nih.gov The development of non-antibiotic macrolide derivatives is a particularly promising area of research. These "barriolides" are being specifically designed for their barrier-protecting actions on epithelial cells, aiming to provide the therapeutic benefits of macrolides without the risk of promoting bacterial resistance. researchgate.net This approach could offer prophylactic benefits against inflammation and epithelial damage from various causes. nih.gov

Development of Innovative Methodologies for Comprehensive Molecular Characterization and Mechanism Studies

A detailed understanding of the structure and interactions of macrolide antibiotics is crucial for elucidating their biological profiles and guiding the design of new derivatives. nih.gov Advanced analytical techniques are playing an increasingly important role in this comprehensive molecular characterization.

High-Resolution Mass Spectrometry (HRMS) has become a powerful tool for studying the covalent structures of biomolecules, including macrolide antibiotics and their targets. azolifesciences.com It offers improved accuracy, specificity, and higher throughput in complex structural characterization. azolifesciences.com Advanced chromatographic techniques, such as liquid chromatography-mass spectrometry (LC-MS), are also vital for detecting and quantifying macrolides and their metabolites in various samples. azolifesciences.comcdmf.org.br

For studying the interactions of macrolides with their biological targets, particularly the bacterial ribosome, a combination of methods is often employed. X-ray crystallography and cryo-electron microscopy (cryo-EM) provide high-resolution structural information of the macrolide-ribosome complex. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, combined with molecular modeling calculations, can be used to study the conformations of both free and bound macrolides. nih.gov

Biochemical and biophysical assays, such as fluorescence spectroscopy, footprinting, and calorimetric analysis, offer complementary information by confirming binding, identifying the binding site, and assessing the functional consequences of the interaction. nih.gov The development of novel electrochemical sensors also presents a rapid and sensitive method for the determination of macrolide antibiotics. cdmf.org.br These innovative methodologies are essential for a deeper understanding of macrolide mechanisms of action and for the rational development of future therapeutics.

Q & A

Q. How should researchers address gaps in mechanistic data for this compound’s anti-inflammatory effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.